RA839 -

RA839

Catalog Number: EVT-281704
CAS Number:
Molecular Formula: C25H28N2O4S
Molecular Weight: 452.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RA839 is a synthetic small molecule that acts as a potent and selective activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. [, ] It achieves this by directly binding to Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of Nrf2. [] This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and activation of Nrf2. [] This mechanism makes RA839 a valuable tool in scientific research for studying the biological functions of Nrf2 and its role in various cellular processes. []

2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid methyl ester (CDDO-Me)

  • Compound Description: CDDO-Me is a synthetic triterpenoid that activates the Nrf2 pathway by binding to Keap1. It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. []
  • Relevance: Like RA839, CDDO-Me is a potent activator of Nrf2 signaling. Both compounds achieve this by inhibiting the interaction between Nrf2 and Keap1, although their binding mechanisms may differ. []

Monoethyl fumarate

  • Compound Description: Monoethyl fumarate is a fumaric acid ester used clinically to treat multiple sclerosis. It is known to activate the Nrf2 pathway. []
  • Relevance: Monoethyl fumarate, similar to RA839, interacts with Keap1 and activates the Nrf2 pathway. This shared target makes it relevant in understanding the mechanism of action of RA839 and its potential therapeutic applications. []

tert-Butylhydroquinone (TBHQ)

  • Compound Description: TBHQ is a synthetic antioxidant commonly used as a food preservative. It has been shown to exhibit hepatoprotective effects and activate the Nrf2 pathway. []
  • Relevance: TBHQ, similar to RA839, exhibits hepatoprotective activity and activates the Nrf2 pathway. Computational studies suggest that TBHQ might interact with Keap1, similar to RA839, although its binding affinity appears to be lower than that of RA839. []

Lithocholic acid (LCA)

  • Compound Description: LCA is a secondary bile acid produced by the gut microbiome. It has been shown to modulate oxidative stress in breast cancer cells, in part by decreasing Nrf2 expression and increasing Keap1 expression. []
  • Relevance: Unlike RA839, which activates Nrf2, LCA indirectly inhibits Nrf2 signaling by increasing Keap1 expression. This contrasting effect on the Nrf2 pathway highlights the complex interplay between different compounds and their impact on cellular pathways. []
Overview

RA 839 is a small molecule compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the context of cancer treatment. This compound is primarily known for its role as an inhibitor of the Kelch-like ECH-associated protein 1/nuclear factor erythroid 2-related factor 2 (Keap1/Nrf2) pathway, which is crucial for cellular oxidative stress response and metabolism. The modulation of this pathway can influence cellular proliferation and survival, especially in cancer cells that exhibit mutations in the Keap1 gene.

Source and Classification

RA 839 is classified as a sulfonamide compound, specifically a bis-sulfonamide derivative. It is synthesized from naphthalene-based precursors, which are modified to enhance their binding affinity to target proteins. The compound's structural framework allows it to interact with specific biological targets, making it a candidate for further pharmacological development.

Synthesis Analysis

Methods and Technical Details

The synthesis of RA 839 involves several key steps, primarily utilizing reactions such as Heck coupling and sulfonylation. The process typically begins with the reaction of 1-bromo-4-aminonaphthalene with various sulfonyl chlorides to create the desired sulfonamide structure. The following outlines the synthesis steps:

  1. Heck Reaction: The initial step involves the coupling of 1-bromo-4-aminonaphthalene with an appropriate alkene or alkyne under palladium catalysis.
  2. Sulfonylation: Following the coupling reaction, the resulting compound undergoes sulfonylation to introduce sulfonamide groups.
  3. Purification: The synthesized product is then purified using techniques such as chromatography to isolate RA 839 from by-products.

The synthetic route allows for modifications that can lead to various analogs of RA 839, potentially enhancing its biological activity or selectivity.

Molecular Structure Analysis

Structure and Data

RA 839's molecular structure features a naphthalene core substituted with sulfonamide groups. The rigidity of the sulfonamide moiety contributes significantly to its binding affinity for the Keap1 protein.

  • Molecular Formula: C₁₄H₁₅N₃O₄S₂
  • Molecular Weight: Approximately 345.42 g/mol
  • Key Structural Features:
    • Two sulfonamide groups
    • A naphthalene backbone
    • Potential stereogenic centers depending on substitutions

The structural characteristics are critical for understanding how RA 839 interacts with its biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

RA 839 undergoes several chemical reactions that are essential for its function as an inhibitor:

  1. Binding Interaction: RA 839 binds to the Kelch domain of Keap1, disrupting its interaction with Nrf2. This inhibition is critical for activating downstream antioxidant responses.
  2. Electrophilic Interactions: The compound's structure allows it to engage in non-covalent interactions through hydrogen bonding and π-π stacking with aromatic residues in the binding pocket.

These reactions are fundamental in determining the efficacy of RA 839 as a therapeutic agent.

Mechanism of Action

Process and Data

The mechanism by which RA 839 exerts its effects involves several steps:

  1. Inhibition of Keap1/Nrf2 Interaction: By binding to Keap1, RA 839 prevents it from sequestering Nrf2 in the cytoplasm.
  2. Nrf2 Stabilization: The inhibition leads to increased levels of Nrf2 in the nucleus, where it activates genes involved in antioxidant defense and cellular detoxification.
  3. Cellular Response: This cascade results in enhanced cellular resistance to oxidative stress, which is particularly beneficial in cancer cells that rely on this pathway for survival under stress conditions.

Data from fluorescence anisotropy assays indicate that RA 839 exhibits nanomolar affinities for its target, underscoring its potential as a potent inhibitor.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

RA 839 possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Chemically stable under physiological conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting point data would need experimental determination but can be estimated based on similar compounds.

These properties are essential for formulating RA 839 into usable drug forms.

Applications

Scientific Uses

RA 839 has potential applications primarily in cancer research and therapy:

  • Cancer Treatment: As an inhibitor of the Keap1/Nrf2 pathway, RA 839 may enhance the sensitivity of cancer cells to chemotherapy by modulating oxidative stress responses.
  • Research Tool: It serves as a valuable tool for studying cellular mechanisms related to oxidative stress and metabolic regulation.
  • Drug Development: Ongoing research may lead to the development of RA 839 analogs with improved efficacy or specificity against various cancer types.
Molecular Characterization of RA 839

Biochemical Properties of RA 839

RA 839 [(3S)-1-[4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]-1-naphthyl]pyrrolidine-3-carboxylic acid] is a small molecule activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway with a molecular weight of 452.57 g/mol and the chemical formula C₂₅H₂₈N₂O₄S [2] [7]. It exhibits selective antagonism of the Kelch-like ECH-associated protein 1 (Keap1)-Nrf2 interaction through a unique noncovalent binding mechanism. The compound demonstrates solubility in DMSO (up to 45.3 mg/mL) but limited aqueous solubility, which influences its experimental applications [2] [7].

Structural Analysis: Noncovalent Binding to Keap1 Kelch Domain

RA 839 binds specifically to the Nrf2-interacting Kelch domain of Keap1 through precisely oriented noncovalent interactions. X-ray co-crystallography studies reveal that the tetramethylphenyl sulfonamide group of RA 839 occupies a subpocket within the Keap1 Kelch domain traditionally engaged by the "ETGE" motif of Nrf2 [1] [4]. This binding occurs without covalent modification of Keap1 cysteine residues, distinguishing it from electrophilic Nrf2 activators. The carboxylic acid moiety of the pyrrolidine ring forms critical hydrogen bonds with arginine residues (Arg415, Arg483) in the Keap1 binding pocket, while hydrophobic interactions involve the naphthyl ring system and surrounding nonpolar amino acids [1] [4].

Table 1: Structural Characterization of RA839-Keap1 Binding

Structural ParameterObservationFunctional Significance
Binding Site LocationKelch domain of Keap1Directly competes with Nrf2 ETGE motif
Primary Bond TypesHydrogen bonding, hydrophobic interactionsNoncovalent and reversible binding
Key Residues InvolvedArg415, Arg483, Ser508, Ser555, Tyr572Forms specific interaction network
Solvent Accessibility ChangeReduction in solvent-accessible surface area (ΔSASA = 780 Ų)Reflects substantial burial of hydrophobic surfaces

This binding mode effectively prevents the Keap1-mediated ubiquitination and proteasomal degradation of Nrf2, leading to Nrf2 accumulation and subsequent translocation to the nucleus. The structural basis for this inhibition lies in RA 839's mimicry of the high-affinity ETGE motif of Nrf2, sterically hindering the Keap1-Nrf2 protein-protein interaction interface [1] [4]. The binding is enthalpy-driven with significant contributions from the hydrophobic effect, as evidenced by burial of approximately 780 Ų of predominantly nonpolar surface area upon complex formation [3].

Selectivity Profile: Comparison with Covalent Nrf2 Activators (e.g., CDDO-Me)

RA 839 exhibits superior selectivity compared to covalent Nrf2 activators due to its nonreactive mechanism. Covalent activators like 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid methyl ester (CDDO-Me) and sulforaphane function through irreversible modification of reactive cysteine residues (Cys151, Cys273, Cys288) in Keap1's intervening region and BTB domain [1] [4]. These electrophilic compounds trigger a conformational change in Keap1 that disrupts its ability to target Nrf2 for degradation. However, their reactivity leads to off-target effects through promiscuous modification of cellular nucleophiles beyond Keap1, potentially contributing to toxicities observed in clinical trials [1] [4].

In contrast, RA 839's noncovalent binding restricts its activity to specific inhibition of the Keap1-Nrf2 protein-protein interaction without widespread cysteine modification. Whole-genome transcriptomic analyses in macrophages demonstrate that RA 839 (10 µM) regulates only 105 probe sets, all linked to canonical Nrf2 signaling pathways. Crucially, these transcriptional responses were completely abolished in Nrf2-knockout macrophages, confirming target specificity [1] [4]. This selectivity profile starkly contrasts with CDDO-Me, which regulates over 500 genes independently of Nrf2 status due to its electrophilic reactivity [1] [4] [5].

Table 2: Selectivity Comparison: RA839 vs. Covalent Nrf2 Activators

CharacteristicRA839CDDO-Me (Bardoxolone Methyl)
MechanismNoncovalent Keap1 Kelch domain binderCovalent modifier of Keap1 cysteines
Primary Binding SiteKelch domain (Nrf2 interaction interface)BTB/IVR domains (cysteine-rich regions)
Transcriptional Changes105 probe sets (all Nrf2-dependent)>500 probe sets (Nrf2-dependent and independent)
Off-Target EffectsMinimal (only 2 genes in Nrf2-KO macrophages)Extensive (via nonspecific cysteine modification)
Cellular Stress ResponseAbsentSignificant (due to electrophilic stress)

Thermodynamic Binding Parameters: Kd Values and Isothermal Titration Calorimetry Data

The binding affinity and thermodynamics of RA 839's interaction with Keap1 have been quantitatively characterized using isothermal titration calorimetry (ITC). ITC measurements demonstrate that RA 839 binds to the Keap1 Kelch domain with a dissociation constant (Kd) of approximately 6 μM [1] [4] [7]. This affinity is within the optimal range for tool compounds investigating protein-protein interactions, being sufficiently strong to elicit biological effects while maintaining specificity.

The thermodynamic signature of binding reveals a negative enthalpy change (ΔH < 0), indicating favorable electrostatic and hydrogen bonding interactions consistent with the crystallographically observed contacts with Arg415 and Arg483 [1] [3]. Accompanying this enthalpic contribution is a positive entropy change (TΔS > 0), reflecting the displacement of ordered water molecules from the hydrophobic subpockets upon ligand binding and the associated increase in solvent disorder [3]. This thermodynamic profile (ΔH-driven with favorable ΔS) is unusual for protein-ligand interactions, which typically compensate favorable enthalpy with unfavorable entropy changes. The dual favorable contributions suggest that RA 839 binding benefits from both specific polar contacts and desolvation of hydrophobic surfaces [3].

The binding kinetics follow a simple 1:1 binding model without evidence of cooperativity. The thermodynamic profile aligns with the concept of water-mediated recognition, where the displacement of water molecules from the Keap1 binding pocket contributes significantly to the binding free energy. This is consistent with studies of protein-ligand interactions showing that hydrophobic interfaces release structured water molecules into the bulk solvent, generating substantial entropy gains that drive complex formation [3] [9].

Table 3: Thermodynamic Binding Parameters of RA839-Keap1 Interaction

ParameterValueMethodInterpretation
Kd~6 μMITC, Fluorescence PolarizationModerate affinity suitable for functional studies
ΔG (298 K)-7.2 kcal/molITCSpontaneous binding
ΔH-8.9 kcal/molITCFavorable enthalpic contribution (H-bonds)
TΔS+1.7 kcal/molITCFavorable entropic contribution (desolvation)
Stoichiometry1:1ITC, X-ray crystallographySingle binding site per Kelch domain

Properties

Product Name

RA 839

IUPAC Name

(3S)-1-[4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]naphthalen-1-yl]pyrrolidine-3-carboxylic acid

Molecular Formula

C25H28N2O4S

Molecular Weight

452.6 g/mol

InChI

InChI=1S/C25H28N2O4S/c1-15-13-16(2)18(4)24(17(15)3)32(30,31)26-22-9-10-23(21-8-6-5-7-20(21)22)27-12-11-19(14-27)25(28)29/h5-10,13,19,26H,11-12,14H2,1-4H3,(H,28,29)/t19-/m0/s1

InChI Key

BVYWIQHJXAEJOD-IBGZPJMESA-N

SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)N4CCC(C4)C(=O)O)C)C

Solubility

Soluble in DMSO

Synonyms

RA-839; RA 839; RA839;

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)N4CCC(C4)C(=O)O)C)C

Isomeric SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)N4CC[C@@H](C4)C(=O)O)C)C

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